2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine
Overview
Description
2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with a hydrazine derivative under acidic conditions.
Substitution on the pyridine ring: The 4,6-dimethylpyridine can be chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Coupling reactions: The chlorinated pyridine is then coupled with the 1,2,4-oxadiazole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the aromatic rings.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic rings, while oxidation or reduction could modify the functional groups present.
Scientific Research Applications
2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine has several scientific research applications:
Medicinal chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological studies: The compound can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine: can be compared with other heterocyclic compounds containing oxadiazole or pyridine rings, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-chloro-4,6-dimethylpyridin-3-yl)-5-(2-chlorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-8-7-9(2)18-13(17)12(8)14-19-15(21-20-14)10-5-3-4-6-11(10)16/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBFIWGULXNEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C2=NOC(=N2)C3=CC=CC=C3Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.